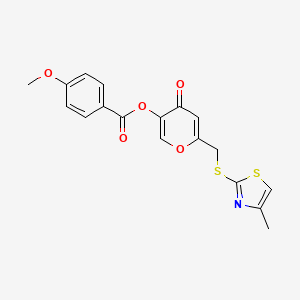

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Description

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate features a 4-oxo-4H-pyran core substituted at position 3 with a 4-methoxybenzoate ester. A thioether bridge connects the pyran ring to a 4-methylthiazole moiety at position 2.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S2/c1-11-9-25-18(19-11)26-10-14-7-15(20)16(8-23-14)24-17(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWKXCFJDOGYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a thiazole ring, a pyran ring, and a methoxybenzoate group, which may contribute to its diverse biological properties. Research has indicated its potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses the following structural characteristics:

- Thiazole Ring : Contributes to the compound's interaction with biological targets.

- Pyran Ring : Plays a role in the compound's overall binding affinity.

- Methoxybenzoate Group : Enhances the compound's lipophilicity and potential for cellular uptake.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving thiazole derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 1600 µg/mL, with minimum inhibitory concentrations (MICs) typically between 100 and 400 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiazole Derivative A | 200 | Antibacterial |

| Thiazole Derivative B | 400 | Antifungal |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as PPARγ .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may interact with enzymes, inhibiting their activity.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

- Cellular Uptake : The methoxy group enhances lipophilicity, facilitating better cellular penetration.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with significant reductions in bacterial viability observed at specific concentrations .

- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that compounds with similar structures could reduce cell viability by over 50% at concentrations as low as 10 µM, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

*Calculated based on molecular formula.

Key Structural and Functional Differences

In contrast, halogenated analogs (e.g., 5-bromo-2-chloro in ) introduce electron-withdrawing groups, which may increase reactivity or alter pharmacokinetics. Nitro and thiophene substituents (e.g., in ) could enhance π-π stacking or hydrogen-bonding interactions with biological targets.

Heterocyclic Modifications :

- Replacement of the 4-methylthiazole with a 1-methylimidazole () or thiadiazole () alters electronic properties and steric bulk, impacting target selectivity.

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.